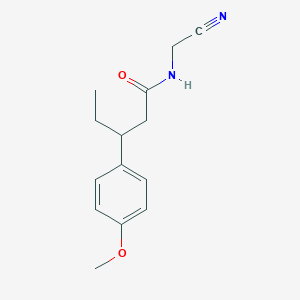

Methyl 3-Bromo-4-iodo-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-Bromo-4-iodo-5-methylbenzoate is a chemical compound with the molecular formula C9H8BrIO2 . It has a molecular weight of 354.97 . The IUPAC name for this compound is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 350.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 63.4±0.3 cm3 . It has a polar surface area of 26 Å2 and a molar volume of 181.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Novel Organic Synthesis Methods

Research has demonstrated innovative ways to synthesize iodine and bromine-substituted benzene derivatives. For instance, Matsumoto et al. (2008) developed a method for forming iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes using iodine and UV irradiation, leading to high-to-excellent yields. This method's applicability extends to synthesizing methyl 3-iodo-4-phenylbenzoate, showcasing a novel pathway for creating iodobenzene derivatives that could potentially include or relate to compounds like Methyl 3-Bromo-4-iodo-5-methylbenzoate (Matsumoto, Takase, & Ogura, 2008).

Structure-Property Relationships

A study by Zherikova et al. (2016) on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids provides insights into the structure-property relationships of these compounds. By examining temperature dependences of vapor pressures and deriving molar enthalpies of sublimation and vaporization, this research offers a foundation for understanding the physical characteristics of related compounds, including this compound (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Molecular Properties and Analysis

Saxena et al. (2015) investigated the molecular structure of Methyl 2-amino 5-bromobenzoate using density functional theory, revealing detailed vibrational assignments and electronic properties. Their work on understanding the molecular dynamics and non-linear optical (NLO) activity of the molecule through theoretical calculations provides a methodological framework that could be applied to study the properties of this compound (Saxena, Agrawal, & Gupta, 2015).

Synthesis of Polysubstituted Aromatic Carboxylic Acids

Research on the synthesis of aromatic carboxylic acids like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid highlights the potential for developing novel compounds with specific substitutions, including those similar to this compound. The preparation from readily available precursors without the need for chromatographic separation offers an efficient pathway to synthesize complex molecules (Laak & Scharf, 1989).

Safety and Hazards

The compound is associated with certain hazard statements: H315, H319, and H335 . These codes correspond to specific hazards related to skin irritation, eye irritation, and respiratory irritation, respectively. The precautionary statements associated with this compound are P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.

Eigenschaften

IUPAC Name |

methyl 3-bromo-4-iodo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLJNAAZHBNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)

![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)

![Ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2669471.png)

![3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669475.png)

![[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2669476.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)